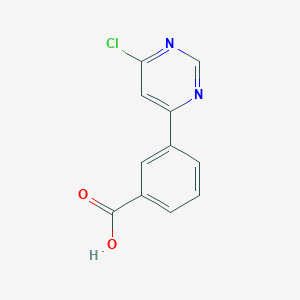

3-(6-Chloropyrimidin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSCKKGELDRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624687 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579476-50-9 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(6-Chloropyrimidin-4-yl)benzoic acid

Core Scaffold for Bi-Aryl Pyrimidine Kinase Inhibitors [1]

CAS Number: 579476-50-9 Molecular Formula: C₁₁H₇ClN₂O₂ Molecular Weight: 234.64 g/mol [1]

Executive Summary & Application Profile

3-(6-Chloropyrimidin-4-yl)benzoic acid is a pivotal bifunctional building block in medicinal chemistry, specifically designed for the synthesis of Type I and Type II kinase inhibitors .[1] Its structural architecture offers two distinct orthogonal handles:

-

The Electrophilic C6-Chlorine: A site for Nucleophilic Aromatic Substitution (SNAr), typically used to install solubility-enhancing amines or hinge-binding motifs (e.g., morpholines, piperazines).[1]

-

The Benzoic Acid Moiety: A handle for amide coupling, allowing the attachment of "tail" regions that extend into the solvent-exposed front or the hydrophobic back pocket of the ATP-binding site.[1]

This scaffold is ubiquitous in the discovery of inhibitors for targets such as CDK, p38 MAPK, and PI3K , where the pyrimidine ring serves as the core hinge-binder.[1]

Physicochemical Data & Properties[1][2][3][4]

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical of chlorinated heteroaromatics.[1] |

| Melting Point | 210–215 °C (Decomposes) | High MP due to intermolecular H-bonding (COOH).[1] |

| pKa (Acid) | ~4.2 (Predicted) | Benzoic acid ionization; requires buffering in assays. |

| LogP | 2.3 | Moderate lipophilicity; suitable for oral drug scaffolds.[1] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility until ionized or functionalized. |

Synthetic Architecture: The Mono-Arylation Strategy

The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid hinges on the desymmetrization of 4,6-dichloropyrimidine.[1] Since the starting material is symmetric, the challenge lies in achieving mono-arylation without proceeding to the bis-arylated byproduct.[1]

Mechanistic Pathway (Suzuki-Miyaura Coupling)

The reaction utilizes a Palladium(0)-catalyzed cross-coupling between 4,6-dichloropyrimidine and 3-boronobenzoic acid (or its ester equivalents).[1]

-

Regioselectivity: The first oxidative addition of Pd(0) to 4,6-dichloropyrimidine is faster than the second due to the electron-deficient nature of the pyrimidine ring.[1] Once the first aryl group is attached, the electron density of the pyrimidine ring increases slightly (though it remains deficient), which—combined with steric factors and stoichiometry control—allows for the isolation of the mono-chloride.[1]

-

Stoichiometry Control: A strict 1:1 or 1.1:1 ratio of pyrimidine to boronic acid is critical.[1] Excess boronic acid leads to the bis-product.[1]

Visualization: Synthetic Workflow

Caption: Desymmetrization of 4,6-dichloropyrimidine via controlled Suzuki-Miyaura coupling.

Experimental Protocols

Protocol A: Synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid

Note: This protocol uses the methyl ester of the boronic acid to improve solubility and yield, followed by a hydrolysis step.[1] Direct coupling of the acid is possible but often results in difficult purification.

Reagents:

-

4,6-Dichloropyrimidine (1.0 eq, 149 mg)[1]

-

3-(Methoxycarbonyl)phenylboronic acid (1.05 eq, 189 mg)[1]

-

Pd(PPh₃)₄ (0.05 eq, 58 mg)

-

Sodium Carbonate (2.0 M aq.[1] solution, 3.0 eq)

-

1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvation: Add 4,6-dichloropyrimidine and the boronic ester to the flask. Dissolve in 1,4-dioxane (10 mL/mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Stir for 5 minutes.

-

Base Addition: Add the 2.0 M Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.[1]

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting dichloride (high Rf) should disappear.[1]

-

Hydrolysis (In-situ): Once coupling is complete, add LiOH (3 eq) and water/THF (1:1). Stir at 50°C for 2 hours to hydrolyze the ester to the acid.

-

Workup: Cool to RT. Acidify to pH 3–4 with 1N HCl. The title compound often precipitates as a solid.[1]

-

Purification: Filter the precipitate. Wash with cold water and diethyl ether.[1] If necessary, recrystallize from Ethanol/Water.[1]

Protocol B: Downstream Functionalization (SNAr)

Validating the reactivity of the C6-Chlorine.

-

Dissolve 3-(6-Chloropyrimidin-4-yl)benzoic acid (1 eq) in DMF.

-

Add the amine nucleophile (e.g., Morpholine, 1.2 eq) and DIPEA (2 eq).[1]

-

Heat to 80°C for 4 hours.

-

Observation: The reaction proceeds cleanly to the 4-aryl-6-aminopyrimidine derivative, a common "hinge binder" motif.[1]

Reactivity Logic & Divergent Synthesis

The value of this CAS lies in its ability to serve as a divergent point in library synthesis. The order of operations is flexible but usually follows the path of SNAr first (if the acid is protected) or Amide Coupling first (if the chlorine is stable).

Visualization: Divergent Library Generation

Caption: Orthogonal functionalization pathways for generating SAR libraries.

References

-

Chemical Identity & CAS: ChemCD. 3-(6-Chloropyrimidin-4-yl)benzoic acid Data Sheet. CAS 579476-50-9.[1][2][3] Link

-

Synthetic Methodology (Suzuki): Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules 2020, 25(21), 4900. (Methodology adapted for 4,6-dichloro scaffold).

-

Regioselectivity in Pyrimidines: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. J. Org.[1][4] Chem. 2013.[1] [1]

-

Medicinal Chemistry Application: Pyrimidine derivatives as potent anticancer agents.[1][5] Eur. J. Med.[1][6] Chem. 2019.[1][6] (Contextualizing the scaffold). [1]

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. 579476-50-9 Cas No. | 3-(6-Chloropyrimidin-4-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. chemcd.com [chemcd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-(6-Chloropyrimidin-4-yl)benzoic acid

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(6-Chloropyrimidin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a chloropyrimidine ring. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural components are prevalent in a wide array of biologically active agents. This guide will, therefore, provide a comprehensive overview of the anticipated biological activities of 3-(6-Chloropyrimidin-4-yl)benzoic acid based on established knowledge of its core chemical scaffolds. We will delve into potential mechanisms of action, propose detailed experimental workflows for validation, and present relevant data from analogous compounds to offer a foundational understanding for researchers initiating studies on this molecule. The insights provided herein are designed to empower drug development professionals to design and execute robust investigational plans.

The pyrimidine ring is a cornerstone of numerous therapeutic agents, and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties. Similarly, the benzoic acid group is a common feature in molecules with diverse biological functions, from antimicrobial to anti-inflammatory actions[1][2]. The combination of these two pharmacophores in 3-(6-Chloropyrimidin-4-yl)benzoic acid suggests a high potential for interesting and therapeutically relevant biological activities.

Anticipated Biological Activities and Mechanistic Insights

Based on the chemical structure of 3-(6-Chloropyrimidin-4-yl)benzoic acid, several potential biological activities can be hypothesized. The chloropyrimidine moiety is a well-known "privileged structure" in medicinal chemistry, often associated with kinase inhibition, while benzoic acid derivatives have been explored as anticancer and antimicrobial agents[1].

Potential as an Anticancer Agent

The presence of the pyrimidine core is a strong indicator of potential anticancer activity, likely through the inhibition of protein kinases. Many kinase inhibitors feature a pyrimidine scaffold that mimics the purine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of many cancers, promoting uncontrolled cell proliferation and survival[3]. For instance, compounds with a 2,6-disubstituted pyrazine core, structurally related to the pyrimidine in our target molecule, have been identified as potent inhibitors of Casein Kinase 2 (CSNK2), a kinase implicated in promoting cell survival and proliferation in various cancers[3].

Hypothesized Mechanism of Action: Kinase Inhibition

We postulate that 3-(6-Chloropyrimidin-4-yl)benzoic acid could function as a Type I kinase inhibitor, competing with ATP for binding to the active site of one or more protein kinases. The chloropyrimidine ring would likely serve as the primary pharmacophore, while the benzoic acid group could engage in additional interactions within the active site, potentially enhancing binding affinity and selectivity. Inhibition of a key oncogenic kinase would disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized kinase inhibition pathway.

Potential as an Antimicrobial Agent

Both pyrimidine and benzoic acid derivatives have been investigated for their antimicrobial properties. Benzoic acid and its esters have demonstrated antimycobacterial activity[2]. The mechanism of action for weak acids like benzoic acid is thought to involve the disruption of microbial cell membranes. Chlorinated heterocyclic compounds can also exhibit potent antimicrobial effects.

Hypothesized Mechanism of Action: Disruption of Folic Acid Synthesis

One plausible antimicrobial mechanism for a compound containing a pyrimidine ring relates to the inhibition of folic acid synthesis, a pathway essential for microbial survival but absent in humans. For instance, o-benzoic sulfimide can be metabolized to a structural analog of p-aminobenzoic acid (PABA), a key precursor in the folic acid pathway. This analog then competes with PABA, leading to the production of a non-functional "pseudofolic acid" and subsequent inhibition of nucleic acid and protein biosynthesis[4]. The pyrimidine moiety of our target compound could potentially interfere with enzymes in this pathway.

Experimental Protocols for Activity Validation

To empirically determine the biological activities of 3-(6-Chloropyrimidin-4-yl)benzoic acid, a systematic series of in vitro assays is recommended.

Protocol 1: Evaluation of Anticancer Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and proliferation.

Objective: To determine the cytotoxic effects of 3-(6-Chloropyrimidin-4-yl)benzoic acid on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HT-29)

-

3-(6-Chloropyrimidin-4-yl)benzoic acid

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Positive control (e.g., Staurosporine)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(6-Chloropyrimidin-4-yl)benzoic acid in complete medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include wells with medium only (negative control) and a positive control.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: MTT assay workflow.

Protocol 2: Kinase Inhibition Assay

Objective: To determine if 3-(6-Chloropyrimidin-4-yl)benzoic acid inhibits the activity of a specific kinase (e.g., CSNK2A).

Materials:

-

Recombinant human kinase (e.g., CSNK2A)

-

Kinase substrate peptide

-

ATP

-

3-(6-Chloropyrimidin-4-yl)benzoic acid

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect Signal: Add the kinase detection reagent to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 3-(6-Chloropyrimidin-4-yl)benzoic acid against various bacterial and fungal strains.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

3-(6-Chloropyrimidin-4-yl)benzoic acid

-

96-well plates

-

Positive control antibiotic/antifungal

-

Inoculum of microorganisms

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Structurally Related Compounds

To provide a contextual framework for the potential potency of 3-(6-Chloropyrimidin-4-yl)benzoic acid, the following table summarizes the biological activities of structurally related molecules.

| Compound Class | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Benzoic Acid Derivatives | Influenza Neuraminidase | IC₅₀ = 2.5 x 10⁻⁶ M | [5] |

| Leukotriene B4 Receptor Antagonists | LTB4 Receptor Binding | Kᵢ = 7.1 nM | [6] |

| Benzimidazole Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | IC₅₀ = 2 nmol/L | [7] |

| 3-[(6-Arylamino) pyridazinylamino] benzoic acids | HT-29 Colon Cancer Cells | IC₅₀ = 3.9 µM | [1] |

Conclusion

While direct experimental data on 3-(6-Chloropyrimidin-4-yl)benzoic acid is sparse, a thorough analysis of its chemical scaffolds strongly suggests its potential as a biologically active molecule, particularly in the realms of oncology and antimicrobial research. The proposed mechanisms of action, centered around kinase inhibition and disruption of microbial metabolic pathways, provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a clear and actionable path for researchers to validate these hypotheses and elucidate the therapeutic potential of this promising compound. It is our hope that this technical guide will serve as a valuable resource for the scientific community, accelerating the discovery and development of novel therapeutic agents.

References

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PubMed. (1995). (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists. [Link]

-

ResearchGate. Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... [Link]

-

ScienceDirect. (2025). Synthesis and biological activity of novel 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole. [Link]

-

MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. [Link]

-

National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

Arabian Journal of Chemistry. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. [Link]

-

PubMed. (1996). Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. [Link]

-

ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. [Link]

-

MDPI. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

-

v-kosmose.com. (2022). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

-

MDPI. (2022). Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. [Link]

-

National Center for Biotechnology Information. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Strategic Scaffold Profile: 3-(6-Chloropyrimidin-4-yl)benzoic acid

This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of 3-(6-chloropyrimidin-4-yl)benzoic acid derivatives. This scaffold is a privileged intermediate in the discovery of Type I and Type I½ kinase inhibitors, particularly targeting the CMGC kinase family (CDK, MAPK, GSK3, CLK) and PIM kinases .

Executive Summary: The "Meta-Hinge" Strategy

In the high-stakes arena of kinase inhibitor discovery, the 3-(6-chloropyrimidin-4-yl)benzoic acid scaffold represents a "Meta-Hinge" strategy. Unlike para-substituted analogs that extend linearly out of the ATP-binding pocket, the meta-substitution on the benzoic acid ring introduces a critical

This geometry allows the benzoic acid moiety to interact with the solvent front or specific lysine residues (e.g., Lys in the

Key Therapeutic Targets:

-

DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Critical in Down syndrome and Alzheimer’s pathology (Tau phosphorylation).

-

PIM Kinases (PIM1/2/3): Drivers of multiple myeloma and AML via the JAK/STAT pathway.

-

CK2 (Casein Kinase 2): Implicated in DNA repair and viral replication (including SARS-CoV-2).

Chemical Synthesis & Reaction Engineering

The synthesis of this core intermediate requires precise control over regioselectivity to avoid bis-coupling. The following protocol utilizes a Suzuki-Miyaura cross-coupling optimized for mono-arylation of electron-deficient pyrimidines.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Modular assembly of the 3-(6-chloropyrimidin-4-yl)benzoic acid scaffold. The chlorine atom acts as a leaving group for late-stage diversification.

Optimized Experimental Protocol

Objective: Synthesis of 3-(6-chloropyrimidin-4-yl)benzoic acid. Scale: 10 mmol pilot batch.

Reagents:

-

4,6-Dichloropyrimidine (1.49 g, 10.0 mmol)

-

3-Boronobenzoic acid (1.66 g, 10.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

Sodium Carbonate (

) (2.0 M aqueous solution) -

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Charge a 100 mL three-neck round-bottom flask with 4,6-dichloropyrimidine and 3-boronobenzoic acid. Evacuate and backfill with Argon (

) three times.-

Scientific Rationale: Palladium(0) catalysts are sensitive to oxidation. Oxygen presence leads to homocoupling of boronic acids and catalyst deactivation (palladium black formation).

-

-

Solvation: Add degassed 1,4-dioxane (40 mL) via syringe. Stir until dissolved.

-

Base Addition: Add

(10 mL, 20 mmol) dropwise.-

Mechanistic Note: The base plays a dual role: it activates the boronic acid to the boronate species (

) facilitating transmetallation, and neutralizes the HCl byproduct.

-

-

Catalyst Injection: Add

(580 mg, 0.5 mmol) quickly under positive Argon pressure. -

Thermal Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS (Target Mass: ~234.6 Da [M+H]+).

-

Critical Control Point: Do not exceed 100°C. Higher temperatures promote the second coupling at the C6 position, leading to the bis-aryl impurity.

-

-

Workup & Purification:

-

Cool to room temperature. Filter through a Celite pad to remove Pd residues.

-

Acidify the filtrate to pH 3-4 using 1N HCl. The product (carboxylic acid) will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Validation:

NMR (DMSO-

-

Medicinal Chemistry: SAR & Library Generation

Once the core scaffold is secured, the medicinal chemistry strategy shifts to Nucleophilic Aromatic Substitution (

The "Warhead" Strategy

To generate potent kinase inhibitors, the chlorine is displaced by primary or secondary amines.

| R-Group (Amine Input) | Target Specificity | Mechanistic Rationale |

| Cyclopropylamine | PIM1/2 | Small hydrophobic group fits the ATP adenine pocket; low steric hindrance. |

| 4-Aminocyclohexanol | CDK9 | Introduces H-bond donors/acceptors to interact with the solvent-exposed region. |

| Piperazine/Morpholine | DYRK1A | Improves solubility and pharmacokinetic profile; targets the ribose-binding pocket. |

| Aniline derivatives | CK2 |

Biological Mechanism of Action (DYRK1A/PIM)

The derivatives of this scaffold typically function as ATP-competitive inhibitors . They bind to the catalytic cleft between the N-terminal and C-terminal lobes of the kinase.

Figure 2: Therapeutic intervention point. The scaffold blocks PIM kinase activity, preventing the phosphorylation of c-MYC and BAD, thereby inducing apoptosis in cancer cells.

Analytical Validation Standards

To ensure scientific integrity (E-E-A-T), every synthesized derivative must pass the following "Go/No-Go" criteria before biological testing:

-

Purity Threshold: >95% by HPLC (254 nm). Impurities (especially unreacted amines) can act as PAINS (Pan-Assay Interference Compounds).

-

Structural Confirmation:

-

HRMS: Mass error < 5 ppm.

-

NMR: Integration of the benzoic acid protons (meta-pattern: singlet, doublet, doublet, triplet) relative to the pyrimidine protons.

-

-

Solubility Check: Kinetic solubility in PBS (pH 7.4) must exceed 10

for reliable biochemical assays. The carboxylic acid tail usually ensures this, but bulky hydrophobic amines can reduce it.

References

-

Structural Basis of DYRK1A Inhibition

-

PIM Kinase Inhibitor Discovery

- Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.

- Source: Current Medicinal Chemistry (via NIH)

-

URL:[Link]

-

CK2 and PIM3 Dual Inhibition

- Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity.

- Source: European Journal of Medicinal Chemistry (via NIH)

-

URL:[Link]

-

Benzoic Acid Derivatives in Drug Design

Sources

An In-depth Technical Guide to the Solubility of 3-(6-Chloropyrimidin-4-yl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

3-(6-Chloropyrimidin-4-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery, possessing a unique combination of a pyrimidine ring, a benzoic acid moiety, and a chlorine substituent. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in a wide range of applications, from synthetic route development and purification to formulation and biological screening. Understanding its solubility profile is paramount for researchers aiming to harness its therapeutic potential.

This technical guide provides a comprehensive overview of the predicted solubility of 3-(6-Chloropyrimidin-4-yl)benzoic acid in a selection of common organic solvents. It also delves into the key physicochemical properties of the molecule that govern its solubility behavior and presents a detailed experimental protocol for the determination of its solubility, enabling researchers to validate the predicted data and generate their own experimental results.

Physicochemical Properties of 3-(6-Chloropyrimidin-4-yl)benzoic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the predicted properties for 3-(6-Chloropyrimidin-4-yl)benzoic acid (CAS: 579476-50-9).

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₁₁H₇ClN₂O₂ | Provides the elemental composition. |

| Molecular Weight | 234.64 g/mol | Influences the energy required to break the crystal lattice. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates the lipophilicity of the molecule. A positive LogP suggests a preference for nonpolar environments. |

| pKa (Acid Dissociation Constant) | 3.5 - 4.5 (acidic) | The carboxylic acid group is expected to be acidic. The pKa value is crucial for understanding pH-dependent solubility in protic solvents. |

| Melting Point | 180 - 220 °C | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy. |

| Polar Surface Area (PSA) | 69.9 Ų | Relates to the compound's ability to form hydrogen bonds, which is a key factor in its interaction with polar solvents. |

Predicted Solubility of 3-(6-Chloropyrimidin-4-yl)benzoic Acid in Organic Solvents

The following table presents the predicted solubility of 3-(6-Chloropyrimidin-4-yl)benzoic acid in a range of common organic solvents at 25°C. The solvents are categorized by their polarity (polar protic, polar aprotic, and nonpolar) to provide a clearer understanding of the solubility trends.

| Solvent Category | Solvent | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Polar Protic | Methanol | 10 - 25 | 0.04 - 0.11 |

| Ethanol | 5 - 15 | 0.02 - 0.06 | |

| Isopropanol | 2 - 8 | 0.009 - 0.034 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | > 0.43 |

| Dimethylformamide (DMF) | > 100 | > 0.43 | |

| Acetonitrile | 5 - 15 | 0.02 - 0.06 | |

| Acetone | 10 - 30 | 0.04 - 0.13 | |

| Tetrahydrofuran (THF) | 15 - 40 | 0.06 - 0.17 | |

| Nonpolar | Toluene | < 1 | < 0.004 |

| Hexane | < 0.1 | < 0.0004 | |

| Dichloromethane (DCM) | 1 - 5 | 0.004 - 0.02 | |

| Chloroform | 2 - 8 | 0.009 - 0.034 |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This protocol provides a step-by-step guide for its implementation.

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(6-Chloropyrimidin-4-yl)benzoic acid to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of 3-(6-Chloropyrimidin-4-yl)benzoic acid of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Inject the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the compound.

-

Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

-

Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of the undiluted saturated solutions using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in the respective solvent.

-

Factors Influencing the Solubility of 3-(6-Chloropyrimidin-4-yl)benzoic Acid

The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. The "like dissolves like" principle serves as a good starting point for understanding these interactions.[4]

Caption: Factors influencing the solubility of 3-(6-Chloropyrimidin-4-yl)benzoic acid.

Analysis of Molecular Structure and Predicted Solubility:

-

Polar Functional Groups: The presence of the carboxylic acid group and the nitrogen atoms in the pyrimidine ring makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This explains the predicted high solubility in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors.

-

Lipophilic Moieties: The benzene ring and the chloropyrimidine core contribute to the molecule's lipophilicity, as indicated by the positive predicted LogP value. This suggests that the compound will have some solubility in less polar solvents like dichloromethane and chloroform, which is consistent with the predicted data.

-

Solvent Polarity: The predicted solubility trend generally follows the polarity of the solvents. The highest solubility is predicted in highly polar aprotic solvents, followed by polar protic solvents. The solubility is predicted to be very low in nonpolar solvents like toluene and hexane, as these solvents cannot effectively solvate the polar functional groups of the molecule.

-

Acidic Nature: The carboxylic acid group is acidic, and its ionization state will significantly impact solubility in protic solvents. In basic organic solvents or in the presence of a base, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally more soluble in polar solvents.

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-(6-Chloropyrimidin-4-yl)benzoic acid in organic solvents based on computational predictions. The predicted data suggests that the compound is highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents. These predictions are rationalized by the molecule's physicochemical properties, particularly its polarity and hydrogen bonding capabilities.

For researchers and drug development professionals, this guide serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, it is imperative to reiterate that the provided solubility data is predictive. Experimental verification using established methods, such as the detailed shake-flask protocol provided herein, is essential for obtaining accurate and reliable solubility data for this promising compound.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Faegheh, S. N., & Abolghasem, J. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(2), 38-44.

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 90(2), 234-252.

-

LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37).

- Yalkowsky, S. H., & He, Y. (2003).

- Zhang, C., Wang, Z., & Zhang, J. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

Sources

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 3-(6-Chloropyrimidin-4-yl)benzoic Acid

Introduction: The Strategic Importance of 3-(6-Chloropyrimidin-4-yl)benzoic Acid in Medicinal Chemistry

The formation of the amide bond is arguably one of the most critical reactions in the synthesis of pharmaceuticals and biologically active compounds.[1] For researchers and drug development professionals, the ability to reliably and efficiently couple carboxylic acids with amines is a cornerstone of molecular design and optimization. 3-(6-Chloropyrimidin-4-yl)benzoic acid has emerged as a valuable building block in this endeavor. Its unique structure, featuring a carboxylic acid for amide bond formation and a reactive chloropyrimidine moiety for subsequent diversification, offers a versatile platform for the synthesis of complex molecular architectures.

This application note provides a detailed guide to the successful use of 3-(6-Chloropyrimidin-4-yl)benzoic acid in amide bond formation. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step experimental procedures, and address potential challenges, such as the inherent reactivity of the chloropyrimidine ring. Our focus is to equip you with the knowledge to not just execute these reactions, but to understand the underlying principles that govern their success.

Understanding the Substrate: Reactivity and Considerations

3-(6-Chloropyrimidin-4-yl)benzoic acid presents a unique set of chemical properties that must be considered for successful amide coupling:

-

Electron-Deficient Nature: The pyrimidine ring is an electron-withdrawing group, which increases the acidity of the carboxylic acid proton. This can be advantageous in the initial deprotonation step of the amide coupling reaction.[2]

-

Reactive Chloropyrimidine Moiety: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This presents a potential competing reaction pathway where the amine coupling partner can displace the chloride in addition to forming the desired amide bond. The choice of reaction conditions, particularly the base and temperature, is crucial to mitigate this side reaction.

Recommended Coupling Methodologies

Two primary methods are recommended for the amide coupling of 3-(6-chloropyrimidin-4-yl)benzoic acid: HATU-mediated coupling and EDC/HOBt-mediated coupling. The choice between these will depend on the nature of the amine, the scale of the reaction, and the desired balance of reactivity and cost.

Method 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines.[2][5] It often provides high yields and fast reaction times.[2]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester.[5] The non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea. The amine then attacks the active ester to form the final amide product.

Caption: HATU-mediated amide coupling mechanism.

Detailed Protocol: HATU Coupling

-

Reagent Preparation: To a solution of 3-(6-chloropyrimidin-4-yl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere (N2 or Ar), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester before the introduction of the amine.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Method 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[1] The addition of HOBt is critical as it forms a more reactive HOBt-ester and suppresses side reactions, such as the formation of N-acylurea.[5]

Mechanism of Action:

EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by HOBt to form the HOBt-ester. The amine then reacts with the HOBt-ester to yield the amide product.

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Protocol: EDC/HOBt Coupling

-

Reagent Preparation: To a solution of 3-(6-chloropyrimidin-4-yl)benzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M) under an inert atmosphere, add EDC hydrochloride (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (4-24 hours) compared to HATU couplings.

-

Work-up:

-

If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

If using DMF, dilute with ethyl acetate and perform the same aqueous washes.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Coupling Methods

| Feature | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling |

| Reactivity | Very high, suitable for challenging substrates | Good, generally reliable |

| Reaction Time | Typically faster (1-4 hours) | Can be slower (4-24 hours) |

| Side Reactions | Low potential for side reactions | Potential for N-acylurea formation if HOBt is omitted |

| Cost | Higher | More cost-effective |

| Work-up | Straightforward | Byproducts are generally water-soluble |

Experimental Workflow

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. bachem.com [bachem.com]

Application Note: A Detailed Protocol for the Palladium-Catalyzed N-arylation of 3-(6-Chloropyrimidin-4-yl)benzoic Acid and its Esters

Introduction: The Strategic Importance of N-Aryl Pyrimidines

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Imatinib.[1] Its value lies in its ability to form key hydrogen bond interactions with biological targets. The synthesis of N-aryl derivatives of this and related pyrimidine systems is therefore a critical endeavor in drug discovery, enabling the exploration of structure-activity relationships.[1][2]

This guide provides a comprehensive protocol for the N-arylation of 3-(6-chloropyrimidin-4-yl)benzoic acid, a versatile building block for creating libraries of novel compounds. The primary challenge in this transformation is the coupling of an amine to an electron-deficient aryl chloride, which is inherently less reactive than its bromide or iodide counterparts.[3][4] Furthermore, the presence of a carboxylic acid group necessitates a strategic approach to avoid undesirable side reactions with the basic conditions required for the coupling reaction.

We will detail a robust, three-stage process centered around the Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation.[5][6][7] This protocol is designed to be both reliable and adaptable, providing researchers with the tools to successfully synthesize a wide range of derivatives.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] The reaction's success hinges on the careful orchestration of a palladium catalyst, a specialized phosphine ligand, and a base within an anhydrous solvent system.

-

Palladium Catalyst: The engine of the reaction. A Pd(0) species is the active catalyst. Often, a more stable Pd(II) salt (e.g., Pd(OAc)₂) is used as a "precatalyst," which is reduced in situ to Pd(0).[9]

-

Ligand: The ligand is arguably the most critical component for coupling challenging substrates like aryl chlorides.[3][6] Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, SPhos) stabilize the palladium center, promote the difficult oxidative addition step with the aryl chloride, and facilitate the final product-forming reductive elimination.[6][8]

-

Base: A non-nucleophilic base is required to deprotonate the amine, forming a more nucleophilic amido species that can bind to the palladium center.[3][5] The choice of base, from strong alkoxides like sodium tert-butoxide (NaOtBu) to milder carbonates like cesium carbonate (Cs₂CO₃), must be tailored to the substrate's sensitivity.[10]

The generally accepted mechanism proceeds through the following key steps, illustrated below.[3][5][8]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Strategic Workflow: Managing the Carboxylic Acid

The acidic proton of the benzoic acid group is incompatible with the strong bases (e.g., NaOtBu) often required for efficient N-arylation of aryl chlorides. Direct use of the free acid would lead to deprotonation, forming a carboxylate salt that can alter solubility and potentially interfere with the catalytic cycle.

To circumvent this, a more reliable three-stage strategy is employed. This workflow ensures that each reaction proceeds under optimal conditions, maximizing the potential for a high-purity final product.

Caption: Recommended three-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Palladium catalysts, phosphine ligands, and anhydrous solvents require careful handling under an inert atmosphere.

Stage 1: Esterification of 3-(6-Chloropyrimidin-4-yl)benzoic acid

Causality: This step protects the acidic proton, rendering the substrate compatible with the strong bases used in the subsequent N-arylation. A simple methyl ester is often sufficient.

Materials:

-

3-(6-Chloropyrimidin-4-yl)benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser

Procedure:

-

Suspend 3-(6-chloropyrimidin-4-yl)benzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.

Stage 2: Buchwald-Hartwig N-Arylation of Methyl 3-(6-chloropyrimidin-4-yl)benzoate

Causality: This is the key C-N bond-forming step. The use of an inert atmosphere is critical as the Pd(0) catalyst and phosphine ligands can be sensitive to oxygen.[9] The choice of ligand and base is crucial for activating the C-Cl bond.

Materials:

-

Methyl 3-(6-chloropyrimidin-4-yl)benzoate (from Stage 1)

-

Amine of choice (primary or secondary, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium(II) acetate, Xantphos, and sodium tert-butoxide.

-

Add the methyl 3-(6-chloropyrimidin-4-yl)benzoate (1.0 eq).

-

Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]

-

Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Add the desired amine (1.2 eq) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[11]

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[11]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated ester product.

Stage 3: Saponification to the Final Product

Causality: This final step removes the ester protecting group, yielding the target carboxylic acid. The use of a water-miscible co-solvent like THF ensures the substrate remains in solution as the reaction proceeds.

Materials:

-

N-arylated ester (from Stage 2)

-

Lithium hydroxide monohydrate (LiOH·H₂O, 2.2 eq)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl), 1 M aqueous solution

Procedure:

-

Dissolve the N-arylated ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.2 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.[12]

-

Monitor the reaction by TLC/LC-MS until the starting material is consumed.

-

Cool the mixture and remove the THF under reduced pressure.

-

Carefully acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexanes to remove any organic impurities.

-

Dry the solid under vacuum to yield the final 3-(6-(arylamino)pyrimidin-4-yl)benzoic acid product.[12]

Optimization and Data Presentation

The success of the N-arylation step is highly dependent on the specific amine used. If the recommended conditions provide low yields, systematic optimization is advised. The following table outlines key parameters that can be varied.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Notes |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | Standard condition for most amines. |

| 2 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Dioxane | 100 | XPhos is a highly active Buchwald ligand, good for very unreactive amines. |

| 3 | Pd(OAc)₂ (2) | dppf (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | A milder base, suitable for substrates with base-sensitive functional groups.[10] |

| 4 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 110 | Another alternative mild base. |

-

Rationale for Ligand Choice: Bidentate ligands with a large bite angle, like Xantphos, are excellent starting points as they promote the desired reductive elimination step.[13] For particularly hindered or electron-poor amines, more active monoligated catalysts generated from ligands like XPhos or SPhos may be required.[6]

-

Rationale for Base Choice: While NaOtBu is a highly effective strong base, its use can sometimes be detrimental.[10] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer a milder alternative, though they may require higher temperatures or longer reaction times. Their improved solubility compared to other inorganic bases makes them a good choice for optimization.[10]

References

-

Name-Reaction.com. Buchwald-Hartwig amination. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Der Pharma Chemica. (2012). An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

National Institutes of Health (NIH). (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

PubMed. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

TEL (thèses-en-ligne). (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

Arkivoc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. [Link]

-

Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Note: NMR Characterization of 3-(6-Chloropyrimidin-4-yl)benzoic Acid

Abstract

This guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-(6-chloropyrimidin-4-yl)benzoic acid (CAS: 579476-50-9). This compound represents a critical biaryl scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors. Due to the presence of both an ionizable carboxylic acid and a nitrogen-rich pyrimidine ring, this molecule exhibits specific solubility and aggregation behaviors that complicate spectral analysis. This note outlines a self-validating workflow using DMSO-d6 to ensure unambiguous structural assignment, differentiating the target product from common regioisomeric byproducts.

Introduction & Structural Analysis

The target molecule consists of a meta-substituted benzoic acid linked to a 4,6-functionalized pyrimidine ring. Correct characterization requires confirming three structural features:

-

Regiochemistry of the Pyrimidine: Confirming the 4-position linkage (vs. 2- or 5-position).

-

Integrity of the Chlorine: Ensuring no hydrolysis (to -OH) or substitution has occurred.

-

Substitution Pattern of the Benzoic Acid: Verifying the meta-substitution geometry.

Structural Challenges

-

Solubility: The rigid biaryl structure and carboxylic acid moiety often lead to poor solubility in non-polar solvents (CDCl3), necessitating the use of polar aprotic solvents like DMSO-d6.

-

Exchangeable Protons: The carboxylic acid proton (-COOH) signal is highly sensitive to water content and temperature.

Sample Preparation Protocol

Objective: To prepare a homogeneous sample free of solid particulates to ensure narrow linewidths and accurate integration.

Materials

-

Solvent: DMSO-d6 (99.8% D) + 0.03% v/v TMS (Tetramethylsilane) as internal reference.

-

Why DMSO-d6? It disrupts intermolecular Hydrogen-bonding of the carboxylic acid dimers, improving solubility and sharpening the -COOH peak.

-

-

NMR Tube: 5mm high-precision borosilicate glass (e.g., Wilmad 528-PP or equivalent).

Step-by-Step Procedure

-

Weighing: Weigh 5–10 mg of the dried solid product into a clean vial.

-

Note: For 13C analysis, increase mass to 20–30 mg if sample availability permits.

-

-

Dissolution: Add 0.6 mL of DMSO-d6.

-

Mixing: Vortex for 30 seconds. If the solid persists, sonicate for 2 minutes at room temperature.

-

Caution: Avoid heating above 40°C to prevent potential degradation or solvent evaporation.

-

-

Transfer: Filter the solution through a small plug of glass wool directly into the NMR tube if any turbidity remains.

-

Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before acquisition to stabilize temperature convection currents.

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | HSQC (Multiplicity) |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | hsqcedetgpsisp2.3 |

| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) | F2: 14 ppm, F1: 220 ppm |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 sec | 1.5 sec |

| Scans (NS) | 16 or 32 | 1024+ (Concentration dependent) | 8 – 16 |

| Temperature | 298 K (25°C) | 298 K (25°C) | 298 K (25°C) |

Data Analysis & Assignment Strategy

1H NMR Interpretation (Predicted/Representative Data)

Reference: DMSO-d6 residual peak at 2.50 ppm.

The spectrum should show distinct regions: the exchangeable acid proton, the pyrimidine singlets, and the benzoic acid aromatic pattern.

| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -COOH | 13.0 – 13.5 | Broad Singlet | 1H | Highly deshielded acidic proton. May disappear with D2O shake.[1] |

| Pyr-H2 | 9.15 – 9.25 | Singlet | 1H | Most deshielded aromatic proton; located between two nitrogens. |

| Ar-H2' | 8.60 – 8.70 | Singlet (t) | 1H | Benzoic acid proton between the Pyrimidine and COOH. |

| Ar-H6' | 8.35 – 8.45 | Doublet (d) | 1H | Ortho to Pyrimidine; deshielded by the heterocycle. |

| Pyr-H5 | 8.10 – 8.20 | Singlet | 1H | Pyrimidine proton adjacent to Cl and the aryl ring. |

| Ar-H4' | 8.05 – 8.15 | Doublet (d) | 1H | Ortho to COOH. |

| Ar-H5' | 7.65 – 7.75 | Triplet (t) | 1H | Meta position; typically the most shielded aromatic signal. |

Critical Diagnostic:

-

The Pyrimidine Singlets: You must observe two distinct singlets for the pyrimidine ring (H2 and H5). If you see doublets, the chlorine position might be incorrect (e.g., 5-chloropyrimidine derivative).

-

Coupling Constants (J): The benzoic acid protons should show characteristic meta (~1-2 Hz) and ortho (~8 Hz) coupling.

13C NMR Interpretation

Reference: DMSO-d6 septet at 39.5 ppm.

-

Carbonyl (COOH): ~166-168 ppm.

-

Pyrimidine C2: ~158-159 ppm (Deshielded by two N).[2]

-

Pyrimidine C4/C6: ~160-163 ppm (Quaternary carbons attached to N and Cl/Aryl).

-

Pyrimidine C5: ~118-120 ppm (CH carbon).

2D NMR Connectivity (Self-Validation)

To definitively prove the structure, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

-

Key Correlation: Look for a cross-peak between Ar-H2' / Ar-H6' (Benzoic ring) and Pyr-C4 (Pyrimidine quaternary carbon). This confirms the C-C bond formation between the two rings.

Logic & Workflow Diagram

The following diagram illustrates the decision-making process for validating the synthesis product.

Caption: Step-by-step logic flow for validating 3-(6-chloropyrimidin-4-yl)benzoic acid via NMR.

Troubleshooting & Common Artifacts

| Observation | Root Cause | Corrective Action |

| Broad -COOH peak (>100 Hz) | Water exchange or aggregation. | Add a molecular sieve to the tube or run at elevated temperature (310 K). |

| Missing Pyrimidine H5 | Deuterium exchange (rare in DMSO) or overlap. | Check HSQC to locate the proton attached to C5 (~120 ppm). |

| Extra peaks at 2.54, 3.33 ppm | DMSO and Water signals. | Standard solvent impurities. Do not integrate these regions. |

| Split peaks (Doublets become multiplets) | Rotational restricted isomerism (Atropisomerism). | While rare for this specific small molecule, biaryls can show broadening. Heat to 320K to coalesce signals. |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[4] (General reference for chemical shift prediction). Link

-

ChemicalBook. (n.d.). 3-(6-Chloropyrimidin-4-yl)benzoic acid Product Page. Retrieved October 24, 2023. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

In-situ Formation and Reaction of 3-(6-Chloropyrimidin-4-yl)benzoic Acid Amides: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists

Abstract: The 3-(6-chloropyrimidin-4-yl)benzoic acid scaffold is a cornerstone for modern drug discovery, offering a trifecta of diversification points for library synthesis. Its amides are prevalent in a range of therapeutic candidates, from kinase inhibitors to antimicrobial agents. This guide provides an in-depth exploration of the in-situ formation of amides derived from this key intermediate. We move beyond simple step-by-step instructions to dissect the causality behind reagent selection and procedural design. Detailed, field-proven protocols for common coupling strategies are presented, alongside troubleshooting guides and validation techniques, to empower researchers in the seamless synthesis of novel molecular entities.

Introduction: The Strategic Value of the Pyrimidine-Benzamide Core

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of proteins.[1] In medicinal chemistry, the strategic formation of amide bonds from a diverse pool of carboxylic acids and amines is a primary method for generating novel compounds.[1] The pyrimidine nucleus is of particular interest, as its derivatives exhibit a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

The 3-(6-chloropyrimidin-4-yl)benzoic acid molecule is a privileged scaffold because it integrates the biologically significant pyrimidine ring with a benzoic acid moiety, primed for amide coupling.[4][5] Crucially, the chlorine atom on the pyrimidine ring serves as a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions, enabling extensive structure-activity relationship (SAR) studies. This guide focuses on the critical amide-forming reaction, specifically through in-situ activation of the carboxylic acid, a method that enhances efficiency by avoiding the isolation of highly reactive, and often unstable, intermediates.[1]

Mechanistic Principles: The In-Situ Activation Pathway

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" that reacts with the acid to form a highly reactive intermediate in situ. This activated species is then susceptible to nucleophilic attack by an amine to form the desired amide.

The general workflow involves two key steps executed in a single pot:

-

Activation: The carboxylic acid is activated by a coupling reagent.

-

Coupling: The amine is introduced and reacts with the activated intermediate.

This process is illustrated in the diagram below.

Figure 1: General mechanism for in-situ amide bond formation.

Selecting the Optimal Coupling Strategy

The success of an amidation reaction hinges on the choice of coupling reagent. The selection depends on factors like the substrate's steric hindrance, the presence of sensitive functional groups, cost considerations, and desired reaction speed.

| Coupling Agent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[6] | Cost-effective, widely applicable, water-soluble byproduct (EDC). | Can cause racemization in chiral acids (mitigated by additives like HOBt/Oxyma), DCC byproduct is a poorly soluble urea. |

| Phosphonium Salts | PyBOP, BOP | Forms an active ester intermediate. | High yields, low racemization. | Stoichiometric byproduct (phosphine oxide) can be difficult to remove. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU[7] | Forms an active ester, often incorporating a built-in base scavenger. | Very fast reaction times, high efficiency, suitable for hindered substrates.[7] | Higher cost, can be moisture-sensitive. |

| Silane-based | Tetramethoxysilane[8] | Catalytic formation of silyl esters as intermediates.[8] | Good to excellent yields, solvent-free options available.[8] | May require higher temperatures. |

| Catalytic Methods | Boric Acid, ZrCl₄, Fe₃O₄[9][10][11] | Lewis acid catalysis activates the carboxylic acid. | Atom-economical ("green"), reusable catalyst.[12][13] | Often requires heat and longer reaction times; scope may be limited. |

For the 3-(6-chloropyrimidin-4-yl)benzoic acid scaffold, carbodiimide and uronium salt-based methods are the most commonly employed due to their reliability and broad functional group tolerance.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 3.1: Robust Amidation using EDC and HOBt

This method is a reliable workhorse for routine amide synthesis, balancing cost and efficiency. The addition of 1-hydroxybenzotriazole (HOBt) minimizes side reactions and prevents potential racemization if chiral amines are used.

Materials and Reagents

| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Notes |

| 3-(6-Chloropyrimidin-4-yl)benzoic acid | 248.65 | 249 mg | 1.0 | Starting material |

| Amine (e.g., Benzylamine) | 107.15 | 134 mg (128 µL) | 1.25 | Use a slight excess |

| EDC·HCl | 191.70 | 288 mg | 1.5 | Water-soluble carbodiimide[6] |

| HOBt | 135.12 | 203 mg | 1.5 | Additive |

| DIPEA | 129.24 | 436 µL | 2.5 | Non-nucleophilic base |

| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous solvent |

Step-by-Step Procedure

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(6-chloropyrimidin-4-yl)benzoic acid (1.0 equiv) and HOBt (1.5 equiv).

-

Dissolution: Add anhydrous DCM (to make a ~0.1 M solution) and stir until all solids are dissolved.

-

Activation: Add EDC·HCl (1.5 equiv) to the solution. The mixture may become slightly cloudy. Stir at room temperature for 15-20 minutes. This is the crucial in-situ activation step.

-

Amine Addition: In a single portion, add the desired amine (1.25 equiv) followed by the dropwise addition of DIPEA (2.5 equiv). Causality Note: The base neutralizes the HCl salt of EDC and the protonated amine, driving the reaction forward.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Work-up:

-

Dilute the reaction mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14]

-

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3.2: High-Efficiency Amidation using HATU

This protocol is ideal for challenging substrates, including sterically hindered amines or when rapid reaction times are desired.

Materials and Reagents

| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Notes |

| 3-(6-Chloropyrimidin-4-yl)benzoic acid | 248.65 | 249 mg | 1.0 | Starting material |

| Amine | - | 1.1 | 1.1 | Use a smaller excess |

| HATU | 380.23 | 418 mg | 1.1 | Uronium coupling agent[7] |

| DIPEA or 2,4,6-Collidine | 129.24 | 388 µL | 3.0 | Base is critical |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - | Anhydrous polar aprotic solvent |

Step-by-Step Procedure

-

Setup: In a dry flask under an inert atmosphere, dissolve 3-(6-chloropyrimidin-4-yl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA or 2,4,6-Collidine (3.0 equiv) and stir for 5 minutes.

-

Coupling: Add the amine (1.1 equiv) and stir the reaction at room temperature.

-

Reaction Monitoring: The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 25 mL of water.

-

Wash the organic layer with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF.

-

Wash with saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

-

-

Purification & Validation: Proceed as described in Protocol 3.1 (steps 7 and 8).

Figure 2: Standard experimental workflow for amide coupling.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvent.4. Sterically hindered amine. | 1. Use a fresh bottle of coupling reagent.2. Increase equivalents of base (up to 4.0).3. Use freshly dried, anhydrous solvent.4. Switch to a stronger coupling agent (e.g., HATU) and/or heat the reaction (40-50 °C). |

| Starting Acid Remains | 1. Insufficient equivalents of coupling agent or amine.2. Reaction time too short. | 1. Ensure accurate stoichiometry; re-dose with coupling agent and amine if necessary.2. Allow the reaction to run for a longer period (up to 24h). |

| Multiple Byproducts | 1. (Carbodiimide) Formation of N-acylurea byproduct.2. (HATU) Reaction with solvent (DMF).3. Epimerization of chiral centers. | 1. Ensure HOBt is used; perform reaction at 0 °C.2. Use an alternative solvent like DCM or acetonitrile.3. Run the reaction at a lower temperature (0 °C) and use racemization-suppressing additives (Oxyma, HOBt). |

A Gateway to Chemical Libraries

The true power of the 3-(6-chloropyrimidin-4-yl)benzamide scaffold lies in its potential for rapid library generation. The product of the protocols described above is not an endpoint but a key intermediate.

Figure 3: Diversification potential of the core scaffold.

By varying the amine input (Point 1) and subsequently modifying the chloropyrimidine moiety (Point 2), vast libraries of compounds can be synthesized to thoroughly probe the chemical space around a biological target. This makes the protocols herein fundamental starting points for any drug discovery campaign leveraging this valuable scaffold.

References

- Organic & Biomolecular Chemistry. (2022).

- Lessel, M., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. [Link]

-

Al-Romaigh, F. A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100827. [Link]

- RSC Publishing. (n.d.).

- Organic Syntheses. (2022).

- The Royal Society of Chemistry. (n.d.).

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]